molecular formula C18H19F3N4O B2682721 2-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775410-90-6

2-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No. B2682721
CAS RN: 1775410-90-6
M. Wt: 364.372
InChI Key: ZNXVIGWMWIIESW-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide” is a chemical compound, but no further description was found .


Chemical Reactions Analysis

Some information was found in a paper titled “Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4 …”, but it does not provide a detailed analysis of the chemical reactions of this compound .


Physical And Chemical Properties Analysis

Some information was found in a paper titled “Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4 …”, but it does not provide a detailed analysis of the physical and chemical properties of this compound .

Scientific Research Applications

Metabolic Pathways and Antineoplastic Applications

A study on the metabolism of Flumatinib, a derivative of the mentioned compound, in chronic myelogenous leukemia (CML) patients, revealed its main metabolic pathways in humans. This tyrosine kinase inhibitor, similar in structure, showed that the parent drug was the main form recovered, with metabolites indicating N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis pathways. This suggests the compound's potential antineoplastic applications and its metabolic stability and transformation in human bodies (Gong et al., 2010).

Analytical Chemistry and Quality Control

In the context of analytical chemistry, a nonaqueous capillary electrophoretic separation method was developed for Imatinib mesylate and related substances, including a derivative similar to the compound . This method aids in the quality control and analysis of pharmaceutical compounds, demonstrating the compound's role in facilitating the development of analytical techniques for drug purity and composition analysis (Ye et al., 2012).

Novel Compound Synthesis and Pharmacological Potential

Research on the synthesis of novel compounds derived from visnaginone and khellinone, which share structural similarities with the chemical , demonstrated their anti-inflammatory and analgesic potential. This highlights the utility of structurally related compounds in developing new pharmacological agents with significant therapeutic benefits (Abu‐Hashem et al., 2020).

Molecular Structure and Self-Assembly

A study on the synthesis of 2-aminopyrimidinones and their self-assembly properties provides insight into the chemical's role in materials science. The research illustrates how modifications to the pyrimidine core can influence molecular self-assembly and hydrogen bonding, relevant for designing new materials and understanding molecular interactions (Bararjanian et al., 2010).

Drug-likeness and Histamine Receptor Ligands

Another research avenue explores the drug-likeness of 2-aminopyrimidines as histamine H3 receptor ligands, shedding light on the compound's potential in drug development for neurological and inflammatory conditions. This underscores the importance of structural analysis and modification in creating compounds with high receptor affinity and selectivity (Sadek et al., 2014).

properties

IUPAC Name

2-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O/c1-12-4-2-3-5-14(12)17(26)24-13-6-8-25(9-7-13)16-10-15(18(19,20)21)22-11-23-16/h2-5,10-11,13H,6-9H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXVIGWMWIIESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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